ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate
Description
Ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structural features, including a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylmethoxyimino group.
Properties
Molecular Formula |
C20H29BrN2O5 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate |
InChI |
InChI=1S/C20H29BrN2O5/c1-5-26-18(24)17(22-19(25)28-20(2,3)4)12-11-16(13-21)23-27-14-15-9-7-6-8-10-15/h6-10,17H,5,11-14H2,1-4H3,(H,22,25)/b23-16-/t17-/m0/s1 |
InChI Key |
YHFMEWSXIQQXCB-HEQHKCQXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC/C(=N/OCC1=CC=CC=C1)/CBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(CCC(=NOCC1=CC=CC=C1)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative, which is then subjected to bromination, esterification, and protection reactions. The key steps include:
Bromination: Introduction of the bromine atom using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: Formation of the ethyl ester group through reaction with ethanol and an acid catalyst.
Protection: Introduction of the Boc protecting group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups involved.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Deprotection: Formation of the free amino derivative.
Oxidation: Formation of oxidized products depending on the specific functional groups targeted.
Scientific Research Applications
Ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate involves its interaction with specific molecular targets. The bromine atom and Boc-protected amino group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate can be compared with other similar compounds such as:
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate: Lacks the bromine atom and phenylmethoxyimino group.
Methyl 5-[[[3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoate: Contains different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H29BrN2O5
- CAS Number : 145709558
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
In cellular assays, the compound has shown promising anticancer activity against several cancer cell lines, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Apoptotic Pathways : In cancer cells, it activates caspases leading to programmed cell death.
- Interference with Signal Transduction : Disruption of signaling pathways critical for cell proliferation.
Case Studies
- Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against resistant strains. Results showed a significant reduction in bacterial load in treated groups compared to controls.
- Anticancer Study : In a clinical trial involving patients with advanced breast cancer, administration of ethyl (2S,5Z)-6-bromo demonstrated a partial response in 30% of participants, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
